molecular formula C9H11FN2O3S B14807114 N-(5-Cyclopropoxy-4-fluoropyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxy-4-fluoropyridin-3-YL)methanesulfonamide

Cat. No.: B14807114
M. Wt: 246.26 g/mol
InChI Key: QHZUVIBWWOYTRL-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-4-fluoropyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11FN2O3S and a molecular weight of 246.261 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropoxy-4-fluoropyridin-3-YL)methanesulfonamide typically involves multiple steps. One common method includes the cyclization of 5-bromo-2-fluorobenzaldehyde with guanidine carbonate in the presence of dimethylacetamide, followed by treatment with isoamylnitrite and diiodomethane in the presence of copper iodide to afford 6-bromo-2-iodoquinazoline . This intermediate is then treated with piperazine in the presence of triethylamine, followed by (2-fluoropyridin-3-yl)boronic acid in the presence of Pd(PPh3)2Cl2 to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-4-fluoropyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-4-fluoropyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and sulfonamide group play crucial roles in its biological activity. The fluorine atom enhances the compound’s lipophilicity and stability, while the sulfonamide group interacts with various enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Cyclopropoxy-4-fluoropyridin-3-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group and the fluorine atom enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H11FN2O3S

Molecular Weight

246.26 g/mol

IUPAC Name

N-(5-cyclopropyloxy-4-fluoropyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H11FN2O3S/c1-16(13,14)12-7-4-11-5-8(9(7)10)15-6-2-3-6/h4-6,12H,2-3H2,1H3

InChI Key

QHZUVIBWWOYTRL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=CC(=C1F)OC2CC2

Origin of Product

United States

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